Cas no 2167154-66-5 (2-bromobutyl 1H-1,2,4-triazole-3-carboxylate)

2-bromobutyl 1H-1,2,4-triazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 2-bromobutyl 1H-1,2,4-triazole-3-carboxylate
- EN300-1572648
- 2167154-66-5
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- インチ: 1S/C7H10BrN3O2/c1-2-5(8)3-13-7(12)6-9-4-10-11-6/h4-5H,2-3H2,1H3,(H,9,10,11)
- InChIKey: NNFFNAABGSCPIU-UHFFFAOYSA-N
- SMILES: BrC(COC(C1=NC=NN1)=O)CC
計算された属性
- 精确分子量: 246.99564g/mol
- 同位素质量: 246.99564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 5
- 複雑さ: 179
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 67.9Ų
2-bromobutyl 1H-1,2,4-triazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1572648-0.1g |
2-bromobutyl 1H-1,2,4-triazole-3-carboxylate |
2167154-66-5 | 0.1g |
$640.0 | 2023-06-04 | ||
Enamine | EN300-1572648-0.25g |
2-bromobutyl 1H-1,2,4-triazole-3-carboxylate |
2167154-66-5 | 0.25g |
$670.0 | 2023-06-04 | ||
Enamine | EN300-1572648-10000mg |
2-bromobutyl 1H-1,2,4-triazole-3-carboxylate |
2167154-66-5 | 10000mg |
$3131.0 | 2023-09-24 | ||
Enamine | EN300-1572648-2.5g |
2-bromobutyl 1H-1,2,4-triazole-3-carboxylate |
2167154-66-5 | 2.5g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-1572648-100mg |
2-bromobutyl 1H-1,2,4-triazole-3-carboxylate |
2167154-66-5 | 100mg |
$640.0 | 2023-09-24 | ||
Enamine | EN300-1572648-500mg |
2-bromobutyl 1H-1,2,4-triazole-3-carboxylate |
2167154-66-5 | 500mg |
$699.0 | 2023-09-24 | ||
Enamine | EN300-1572648-50mg |
2-bromobutyl 1H-1,2,4-triazole-3-carboxylate |
2167154-66-5 | 50mg |
$612.0 | 2023-09-24 | ||
Enamine | EN300-1572648-0.05g |
2-bromobutyl 1H-1,2,4-triazole-3-carboxylate |
2167154-66-5 | 0.05g |
$612.0 | 2023-06-04 | ||
Enamine | EN300-1572648-5.0g |
2-bromobutyl 1H-1,2,4-triazole-3-carboxylate |
2167154-66-5 | 5g |
$2110.0 | 2023-06-04 | ||
Enamine | EN300-1572648-1.0g |
2-bromobutyl 1H-1,2,4-triazole-3-carboxylate |
2167154-66-5 | 1g |
$728.0 | 2023-06-04 |
2-bromobutyl 1H-1,2,4-triazole-3-carboxylate 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
2-bromobutyl 1H-1,2,4-triazole-3-carboxylateに関する追加情報
2-bromobutyl 1H-1,2,4-triazole-3-carboxylate: A Promising Compound for Targeted Therapeutic Applications
2-bromobutyl 1H-1,2,4-triazole-3-carboxylate represents a novel class of organic compounds with potential applications in pharmaceutical and biotechnological research. This compound, characterized by its unique molecular structure, has garnered attention due to its versatile chemical properties and potential therapeutic utility. The 1H-1,2,4-triazole-3-carboxylate functional group, combined with the 2-bromobutyl substituent, creates a scaffold that may facilitate interactions with biological targets, making it a subject of interest in drug discovery and development.
Recent studies have highlighted the significance of 1H-1,2,4-triazole-3-carboxylate derivatives in modulating cellular signaling pathways. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated that compounds with similar structural features exhibit enhanced selectivity for kinase targets, suggesting potential applications in oncology and inflammatory disease management. The 2-bromobutyl group, known for its ability to influence lipophilicity and metabolic stability, may further enhance the pharmacokinetic profile of this compound.
Advancements in synthetic methodologies have enabled the efficient preparation of 2-bromobutyl 1H-1,2,4-triazole-3-carboxylate. A 2024 study published in Organic & Biomolecular Chemistry reported a scalable approach involving microwave-assisted coupling reactions, which significantly reduced synthesis time while maintaining high yields. Such innovations are critical for transitioning laboratory research into industrial-scale production, ensuring the compound's viability for clinical and therapeutic applications.
From a pharmacological perspective, the 1H-1,2,4-triazole-3-carboxylate moiety is recognized for its ability to interact with metalloproteins and modulate enzyme activity. This property has led to explorations of the compound in the context of metalloenzyme inhibition, particularly in the treatment of metabolic disorders. Additionally, the 2-bromobutyl substituent may contribute to the compound's ability to cross biological membranes, enhancing its bioavailability and targeting efficiency.
Emerging research in 2024 has also explored the potential of 2-bromobutyl 1H-1,2,4-triazole-3-carboxylate as a scaffold for designing dual-action drugs. A study in Drug Discovery Today suggested that this compound could serve as a platform for developing molecules with simultaneous anti-inflammatory and anti-cancer properties, leveraging its ability to target multiple pathways. Such dual functionality is increasingly valued in modern therapeutic strategies aimed at reducing treatment resistance and improving patient outcomes.
Structural modifications to the 1H-1,2,4-triazole-3-carboxylate core have also been investigated to optimize its therapeutic potential. A 2023 review in Chemical Reviews highlighted the importance of substituent effects on the compound's biological activity, emphasizing the role of the 2-bromobutyl group in modulating receptor binding affinity. These findings underscore the importance of tailored molecular design in achieving desired pharmacological outcomes.
Furthermore, the compound's potential applications extend to the development of prodrugs and targeted drug delivery systems. The 1H-1,2,4-triazole-3-carboxylate functionality can be conjugated with targeting ligands, enabling site-specific delivery to diseased tissues. This approach is particularly relevant in the context of precision medicine, where minimizing systemic side effects is a key objective.
While the compound is not classified as a controlled substance or hazardous material, its use in research and development requires adherence to standard safety protocols. Proper storage conditions and handling procedures are essential to maintain its chemical integrity and ensure safe experimentation. These practices align with regulatory guidelines for handling organic compounds in both academic and industrial settings.
Overall, 2-bromobutyl 1H-1,2,4-triazole-3-carboxylate exemplifies the intersection of organic chemistry and pharmacology, offering a versatile platform for exploring new therapeutic avenues. Its structural adaptability and potential biological activities position it as a valuable candidate for further investigation in the quest for innovative treatments across diverse medical fields.
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